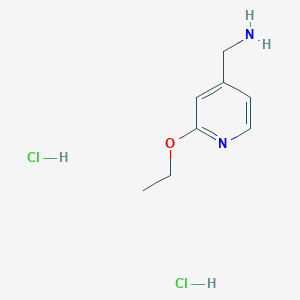![molecular formula C18H21N3O5S B2463135 N-méthyl-N-[4-({4-[(diméthylcarbamoyl)méthyl]phényl}sulfamoyl)phényl]carbamate CAS No. 2034408-77-8](/img/structure/B2463135.png)
N-méthyl-N-[4-({4-[(diméthylcarbamoyl)méthyl]phényl}sulfamoyl)phényl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfamoyl carbamate derivative, which suggests it might have biological activity. Sulfamoyl carbamates are a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfamoyl carbamates, including a carbamate group (O=C=O-NH2) and a sulfamoyl group (S(=O)2-NH2). The presence of the dimethylamino group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could hydrolyze to yield a phenol and an isocyanate. The sulfamoyl group could also hydrolyze under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dimethylamino group could make the compound more soluble in polar solvents .Mécanisme D'action
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. Inhibition of CA IX leads to a decrease in intracellular pH, which triggers apoptosis in cancer cells. Additionally, it inhibits angiogenesis by preventing the formation of new blood vessels in tumors.
Biochemical and Physiological Effects
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is its high selectivity for CA IX, which makes it a promising candidate for cancer therapy. However, its low solubility in water and limited bioavailability may pose challenges in its clinical development.
Orientations Futures
There are several future directions for the research and development of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate. One potential direction is to explore its potential in combination therapy with other anticancer agents. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability. Finally, its potential applications in other diseases, such as Alzheimer's disease and inflammatory disorders, should be further investigated.
Conclusion
In conclusion, Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is a promising chemical compound that has shown potential in cancer therapy and other diseases. Its high selectivity for CA IX and minimal toxicity make it a promising candidate for further development. However, further studies are needed to optimize its pharmacokinetic properties and explore its potential in combination therapy with other anticancer agents.
Méthodes De Synthèse
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is synthesized by reacting 4-aminophenyl sulfonamide with 4-(2-(dimethylamino)-2-oxoethyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
- Les dérivés thiazoliques, y compris les composés ayant une structure similaire au N-méthyl-N-[4-({4-[(diméthylcarbamoyl)méthyl]phényl}sulfamoyl)phényl]carbamate, ont montré des propriétés antimicrobiennes prometteuses . Les chercheurs ont synthétisé et criblé des molécules à base de thiazole pour leur activité antibactérienne contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Salmonella typhi.
- Les thiazoles servent de blocs de construction pour diverses réactions chimiques. Les chercheurs les ont utilisés dans la synthèse de médicaments soufrés, de biocides, de fongicides, de colorants et d'autres composés chimiques .
Activité antimicrobienne
Réactions chimiques et synthèse
En résumé, bien que la recherche spécifique sur le this compound soit limitée, sa structure thiazolique suggère des applications potentielles dans les domaines antimicrobien, antiviral, antitumoral et neuroprotecteur. Des études supplémentaires sont nécessaires pour explorer toute la gamme de ses activités biologiques et son potentiel thérapeutique. 🌟 .
Propriétés
IUPAC Name |
methyl N-[4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-21(2)17(22)12-13-4-6-15(7-5-13)20-27(24,25)16-10-8-14(9-11-16)19-18(23)26-3/h4-11,20H,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZJOQHAFDLIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


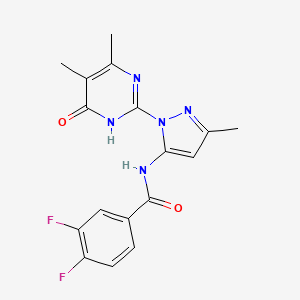
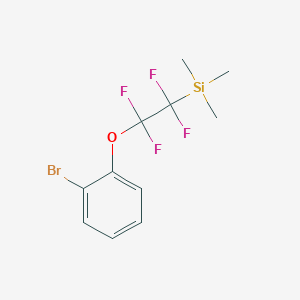
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2463055.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)
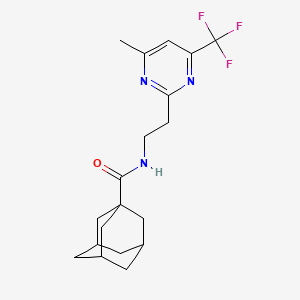


![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)
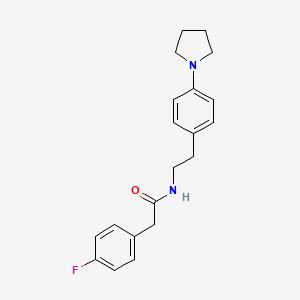

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)
